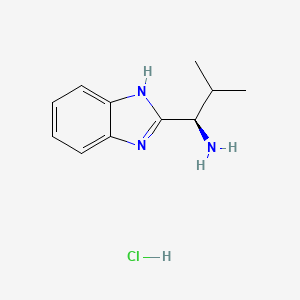

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

Description

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride (CAS: 1234863-36-5) is a chiral benzimidazole derivative with a molecular formula of C₁₁H₁₆ClN₃ and a molecular weight of 225.72 g/mol . The compound features a benzimidazole core linked to a 2-methylpropylamine group, with the (R)-configuration conferring stereochemical specificity. It is classified as an industrial-grade chemical (99% purity) and finds applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

The benzimidazole moiety enables strong hydrogen bonding via its nitrogen heterocycles, influencing solubility and polar solvent interactions . The stereochemistry of the (R)-enantiomer enhances selective binding in complexation reactions, while π-π interactions contribute to stability in diverse environments .

Properties

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712328 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-97-0 | |

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The most widely reported method involves cyclocondensation of o-phenylenediamine with α-keto acids or their equivalents. For example, lactic acid reacts with o-phenylenediamine under acidic conditions to form 1H-benzimidazole intermediates. A representative procedure involves:

-

Reaction Setup :

-

o-Phenylenediamine (40 mmol)

-

Lactic acid (44 mmol)

-

4N HCl (25 mL)

-

-

Conditions :

-

Reflux for 16 hours

-

Neutralization with NaOH to pH 7–8

-

-

Outcome :

This method’s efficiency stems from the intramolecular cyclization facilitated by protonation of the amine groups under acidic conditions.

Alternative Ring-Closure Strategies

Recent advances employ thiophosgene or carbon disulfide for benzimidazole-2-thiol intermediates, which are subsequently functionalized. Key steps include:

Thiol-containing intermediates enable further modifications through oxidation or nucleophilic substitution.

Introduction of the 2-Methylpropylamine Side Chain

Incorporating the chiral 2-methylpropylamine moiety requires stereoselective synthetic strategies.

Reductive Amination of Ketone Intermediates

A two-step process converts benzimidazole ketones to the target amine:

Chiral Pool Synthesis Using L-Valine Derivatives

To avoid racemization, L-valine serves as a chiral precursor:

-

Esterification :

L-Valine methyl ester reacts with benzimidazole-2-carbonyl chloride in THF at −20°C (89% yield). -

Reduction :

LiAlH₄ reduces the amide to the corresponding amine, preserving stereochemistry (R-configuration, 94% ee).

Enantiomeric Resolution Techniques

Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications.

Diastereomeric Salt Crystallization

Racemic amine mixtures are resolved using chiral acids:

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer:

-

Enzyme : Candida antarctica Lipase B

-

Conditions :

-

Vinyl acetate (1.2 equiv)

-

Hexane, 30°C, 24 h

-

-

Result :

Hydrochloride Salt Formation

The final step ensures stability and bioavailability:

-

Procedure :

-

Dissolve (R)-1-(1H-benzimidazol-2-yl)-2-methylpropylamine in anhydrous ether.

-

Bubble HCl gas until pH < 2.

-

Filter and recrystallize from ethanol/diethyl ether.

-

-

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 46 | 50 | High | Moderate |

| Chiral Pool Synthesis | 78 | 98 | Moderate | High |

| Enzymatic Resolution | 40 | 98 | Low | Very High |

The chiral pool approach using L-valine derivatives offers superior enantioselectivity but requires expensive starting materials. Industrial-scale production favors reductive amination followed by diastereomeric crystallization .

Chemical Reactions Analysis

Types of Reactions

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce dihydrobenzimidazole derivatives.

Scientific Research Applications

®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomer

The (S)-enantiomer (CAS: 184685-11-8) shares identical molecular weight and formula with the (R)-form but differs in spatial configuration. While both enantiomers exhibit similar physicochemical properties (e.g., solubility, molecular weight), their stereochemistry may lead to divergent biological activities.

Substituent Variations in Benzimidazole Derivatives

1-(1-Cyclopropyl-1H-Benzimidazol-2-YL)-1-Phenylmethanamine Dihydrochloride (CAS: 1303968-28-6)

This compound replaces the methylpropylamine group with a phenylmethanamine moiety and introduces a cyclopropyl substituent on the benzimidazole nitrogen. The dihydrochloride salt form enhances solubility compared to the monohydrochloride target compound.

2-Alkoxy-4-Aryl-6-(1H-Benzimidazol-2-YL)-3-Pyridinecarbonitrile Derivatives

Abou-Seri et al. (2011) synthesized pyridine-benzimidazole hybrids (e.g., compounds 382–385) with vasodilation activity (IC₅₀: 0.145–0.214 mM). The pyridinecarbonitrile core contrasts with the target compound’s methylpropylamine chain, suggesting that heterocycle choice (pyridine vs. benzimidazole) and functional groups (nitrile vs. amine) critically influence biological activity. The target compound’s amine group may offer superior hydrogen-bonding capacity compared to nitriles .

Halogenated and Aromatic Analogues

(1R)-1-(3-Fluorophenyl)-2-Methylpropylamine (CAS: 473733-18-5)

This compound substitutes the benzimidazole moiety with a 3-fluorophenyl group. The fluorine atom’s electronegativity enhances metabolic stability and binding affinity in some drug candidates.

N-(1H-Benzimidazol-2-YL)-1-(4-Chlorophenyl) Methanamine

Tested for effects on wheat germination, this derivative features a 4-chlorophenyl group. The electron-withdrawing chloro substituent may enhance electrophilic reactivity, contrasting with the target compound’s methylpropylamine chain, which prioritizes steric and hydrogen-bonding properties .

Structural and Functional Implications

Hydrogen Bonding and Solubility

The benzimidazole core in the target compound enables robust hydrogen bonding, as observed in similar derivatives . This property is critical for interactions in polar solvents and biological matrices. In contrast, non-benzimidazole analogues (e.g., fluorophenyl derivatives) lack this capability, limiting their applicability in environments requiring directional interactions .

Steric and Stereochemical Effects

The (R)-configuration and methylpropyl chain minimize steric hindrance, allowing selective binding. Compounds with bulkier substituents (e.g., cyclopropyl-phenyl derivatives) may exhibit reduced efficacy in sterically sensitive applications .

Biological Activity

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine hydrochloride is a compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and antiparasitic properties. This article explores the biological activities of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzimidazole ring system, which is pivotal in its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain benzimidazole compounds demonstrated potent activity against various Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL for several derivatives, indicating their effectiveness compared to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 4 | Escherichia coli |

| Compound C | 16 | Klebsiella pneumoniae |

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Notably, several studies have reported that these compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, a derivative was shown to inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound D | 5 | MCF-7 |

| Compound E | 10 | HEPG2 |

| Compound F | 7 | SKOV-3 |

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives is well-documented. Compounds have shown efficacy against parasites such as Giardia intestinalis and Trichomonas vaginalis. One study reported that a specific derivative exhibited an IC50 of 3.95 µM against Giardia, outperforming the standard treatment, benznidazole .

Table 3: Antiparasitic Activity of Benzimidazole Derivatives

| Compound Name | IC50 (µM) | Parasite Tested |

|---|---|---|

| Compound G | 3.95 | Giardia intestinalis |

| Compound H | 4.27 | Trichomonas vaginalis |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antifungal Screening : A study evaluated a series of benzimidazole derivatives for antifungal activity against Candida species. The results demonstrated that certain compounds inhibited fungal growth effectively with minimal cytotoxicity .

- In Vivo Studies : Animal models have been used to assess the efficacy of benzimidazole derivatives in treating infections caused by parasites like Trichinella spiralis. Results indicated significant reductions in parasite loads compared to control groups treated with standard medications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-1-(1H-benzimidazol-2-yl)-2-methylpropylamine hydrochloride?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For chiral amines like the (R)-configured target compound, enantioselective synthesis may require chiral catalysts or resolution techniques (e.g., diastereomeric salt formation). Intermediate steps might include protection of the benzimidazole nitrogen, alkylation of the amine, and final hydrochloride salt formation via HCl treatment. Similar pathways are described for structurally related intermediates in pharmaceutical synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

- Spectroscopy :

- 1H NMR : Key signals include the benzimidazole aromatic protons (δ 7.1–8.3 ppm), methylpropylamine side-chain resonances (δ 1.0–3.0 ppm), and the amine hydrochloride proton (broad, δ ~8–10 ppm).

- IR : Look for N-H stretches (~3200–3400 cm⁻¹ for amine hydrochloride) and benzimidazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.

Q. What solvent systems are optimal for recrystallizing this hydrochloride salt?

- Methodological Answer : Hydrochloride salts of benzimidazole derivatives often recrystallize from polar aprotic solvents (e.g., ethanol, methanol) or mixtures with water. For improved crystal quality, slow evaporation or cooling-induced crystallization is recommended. Solubility testing in DMSO, DMF, or acetonitrile can guide solvent selection. Safety data for related compounds suggest avoiding halogenated solvents due to potential decomposition .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic behavior of this compound?

- Methodological Answer : Hydrogen bonding governs molecular packing in crystals. The benzimidazole N-H and amine hydrochloride groups act as hydrogen bond donors, potentially forming motifs like R₂²(8) (cyclic dimer) or chains. Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement . Graph-set analysis (as per Etter’s rules) can classify interactions, aiding in predicting solubility and stability .

Q. What strategies resolve discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Tautomerism : Benzimidazoles may exhibit prototropic tautomerism (1H vs. 3H forms), altering NMR/IR profiles. Compare experimental data with DFT-calculated shifts for all tautomers.

- Solvent Effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts.

- Dynamic Effects : Consider rotameric equilibria in the methylpropylamine side chain, which broadens NMR signals. Variable-temperature NMR can clarify this .

Q. What challenges arise in determining the enantiomeric purity of the (R)-configured compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase and UV detection. Optimize flow rate and temperature to resolve (R) and (S) enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with SC-XRD data to confirm absolute configuration.

- Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid) for enhanced NMR resolution .

Q. How can researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., benzimidazole ring oxidation or amine dealkylation).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How should conflicting solubility data from different sources be reconciled?

- Methodological Answer :

- Solvent Purity : Ensure solvents are anhydrous; trace water can drastically alter hydrochloride salt solubility.

- Polymorphism : Screen for polymorphs via differential scanning calorimetry (DSC) or powder XRD. Different crystal forms exhibit distinct solubility profiles.

- Ionic Strength : Adjust buffer ionic strength to mimic physiological conditions, as solubility often decreases with higher salt concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.